3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Overview
Description
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic organic compound with a molecular formula of C10H10N2O3. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with suitable carboxylating agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A closely related compound with similar structural features.
Quinoxaline-2,3-dione: Another derivative with distinct chemical properties and applications.
Tetrahydroquinoxaline derivatives: A broader class of compounds with varying biological activities.
Uniqueness
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
103039-19-6 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-7-3-2-6(10(14)15)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
BUKAITPVOQPVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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